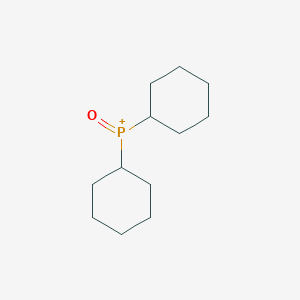

Dicyclohexylphosphine oxide

Description

Properties

IUPAC Name |

dicyclohexyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPHBJYOODQSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[P+](=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422607 | |

| Record name | Dicyclohexylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-29-4 | |

| Record name | Dicyclohexylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dicyclohexylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dicyclohexylphosphine Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis, particularly as a ligand in metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its core properties, including its chemical and physical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information is presented to be a valuable resource for professionals in chemistry and drug development, facilitating a deeper understanding and effective utilization of this important reagent.

Core Properties of Dicyclohexylphosphine Oxide

Dicyclohexylphosphine oxide, with the chemical formula C₁₂H₂₃OP, is a white crystalline solid at room temperature. Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl rings.

Physical and Chemical Properties

The fundamental physical and chemical properties of dicyclohexylphosphine oxide are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₃OP | [1][2] |

| Molecular Weight | 214.28 g/mol | [1][2] |

| CAS Number | 14717-29-4 | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 73-75 °C | [1][4] |

| Boiling Point | 324 °C | [1][4] |

| Flash Point | 150 °C | [1][4] |

| Solubility | Soluble in many organic solvents. | |

| Purity | Typically available in 95% to 98% purity. | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of dicyclohexylphosphine oxide.

-

³¹P NMR: The ³¹P NMR spectrum of dicyclohexylphosphine oxide shows a characteristic chemical shift.

Synthesis of Dicyclohexylphosphine Oxide: Experimental Protocol

The synthesis of dicyclohexylphosphine oxide can be achieved through the oxidation of dicyclohexylphosphine. A common and effective method involves a Grignard reaction followed by oxidation.

Materials and Equipment

-

Magnesium turnings

-

Bromocyclohexane

-

Diethyl ether (anhydrous)

-

Diethyl phosphite

-

Potassium carbonate (K₂CO₃)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromocyclohexane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction, which may require gentle heating. The mixture is then refluxed to ensure complete formation of cyclohexylmagnesium bromide.

-

Reaction with Diethyl Phosphite: The Grignard reagent solution is cooled, and a solution of diethyl phosphite in anhydrous diethyl ether is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of potassium carbonate. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude dicyclohexylphosphine oxide. The product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of dicyclohexylphosphine oxide.

References

Dicyclohexylphosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 14717-29-4

Chemical Formula: C₁₂H₂₃OP

Molecular Weight: 214.29 g/mol

This technical guide provides an in-depth overview of dicyclohexylphosphine oxide, a versatile organophosphorus compound with significant applications in chemical synthesis and as a structural motif in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and visual diagrams to facilitate understanding and practical use.

Physicochemical and Spectroscopic Data

Dicyclohexylphosphine oxide is a white crystalline solid at room temperature. Its physicochemical properties make it a valuable reagent and building block in organic synthesis. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Properties of Dicyclohexylphosphine Oxide

| Property | Value | Reference |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 324 °C | [2] |

| Flash Point | 150 °C | [2] |

| Solubility | Soluble in Benzene, Hexane | |

| Appearance | Crystal / Solid | [3] |

| IUPAC Name | dicyclohexyl(oxo)phosphanium | [1] |

Table 2: Spectroscopic Data of Dicyclohexylphosphine Oxide

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (CDCl₃) | δ 6.41 (dt, JPH = 453.1 Hz, JHH = 3.4 Hz, 1H, P–H), 2.06 – 1.68 (m, 12H, cyclohexyl), 1.45 – 1.15 (m, 10H, cyclohexyl) |

| ³¹P NMR (CDCl₃) | The chemical shift is expected in the range of δ 30-50 ppm, characteristic for tertiary phosphine oxides. |

| FT-IR (KBr) | Key vibrational frequencies include: P=O stretch (~1150-1190 cm⁻¹), C-H stretch (aliphatic, ~2850-2950 cm⁻¹), P-C stretch. |

Synthesis and Experimental Protocol

Dicyclohexylphosphine oxide can be synthesized through the hydrolysis of dicyclohexylchlorophosphine or by the oxidation of dicyclohexylphosphine. A common laboratory-scale synthesis involves a Grignard reaction followed by treatment with a phosphite and subsequent hydrolysis.

Experimental Protocol: Synthesis of Dicyclohexylphosphine Oxide

This protocol is adapted from a general procedure for the synthesis of secondary phosphine oxides.

Materials:

-

Magnesium turnings

-

Bromocyclohexane

-

Anhydrous diethyl ether (Et₂O)

-

Diphenyl phosphite

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Deionized water

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.83 g). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous Et₂O and add it to the dropping funnel.

-

Add a small portion of the bromocyclohexane solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for an additional hour.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Prepare a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous Et₂O and add it dropwise to the cold Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding an ice-cold aqueous solution of K₂CO₃ (35 g in 50 mL of water).

-

Filter the resulting mixture to remove any inorganic salts.

-

Separate the organic layer, and wash it sequentially with deionized water and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield dicyclohexylphosphine oxide as a white crystalline solid.

Applications in Catalysis

Dicyclohexylphosphine oxide serves as a precursor to important ligands used in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The corresponding secondary phosphine, dicyclohexylphosphine, obtained by reduction of the oxide, is a key component of highly effective ligands such as SPhos and XPhos, which are widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The phosphine oxide itself can also act as a pre-ligand in some catalytic systems.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

This is a general protocol where dicyclohexylphosphine oxide could potentially be used as a pre-ligand in conjunction with a palladium source.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dicyclohexylphosphine oxide

-

Base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., toluene/water mixture)

-

Inert atmosphere setup

Procedure:

-

To a Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), dicyclohexylphosphine oxide (e.g., 4 mol%), and the base (e.g., 2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the aryl halide (1 equivalent) and the arylboronic acid (1.2 equivalents).

-

Add the degassed solvent system (e.g., toluene and water).

-

Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Role in Drug Development and Medicinal Chemistry

Phosphine oxides, including dicyclohexylphosphine oxide as a structural fragment, are gaining attention in drug discovery. The phosphine oxide group is a highly polar, stable, and strong hydrogen bond acceptor. These properties can be leveraged to improve the physicochemical profile of drug candidates.

Key Physicochemical Contributions of the Phosphine Oxide Moiety:

-

Increased Polarity and Solubility: The P=O bond is highly polar, which can significantly enhance the aqueous solubility of a molecule, a critical factor for bioavailability.

-

Metabolic Stability: The phosphorus-carbon bonds are generally robust and resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide is a strong hydrogen bond acceptor, enabling potent interactions with biological targets such as enzymes and receptors.

The incorporation of a dicyclohexylphosphinoyl group into a drug candidate can thus be a strategic approach to modulate its properties for better efficacy and developability.

Safety Information

Dicyclohexylphosphine oxide should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Hazard Statements (Typical):

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This technical guide provides a comprehensive overview of dicyclohexylphosphine oxide (CAS 14717-29-4) for its application in research and development. The provided data and protocols are intended to serve as a valuable resource for scientists working with this compound.

References

Dicyclohexylphosphine Oxide: A Comprehensive Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylphosphine oxide (DCPO) is a versatile organophosphorus compound with significant applications in catalysis, coordination chemistry, and as a synthetic intermediate. A thorough understanding of its molecular structure and bonding is paramount for optimizing its use in these fields. This technical guide provides an in-depth analysis of the structural and spectroscopic properties of DCPO, supported by experimental data and theoretical considerations. While a definitive single-crystal X-ray structure of neat dicyclohexylphosphine oxide is not publicly available, this guide synthesizes data from closely related structures and spectroscopic studies to present a comprehensive model of its molecular architecture and electronic characteristics.

Molecular Structure and Bonding

Dicyclohexylphosphine oxide is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl rings. The phosphorus atom adopts a tetrahedral geometry.

Bond Lengths and Angles

| Parameter | Typical Value (Å) | Description |

| P=O | ~1.48 - 1.51 | The phosphorus-oxygen double bond is short and highly polarized, indicating significant double bond character.[1] |

| P-C | ~1.82 - 1.85 | The phosphorus-carbon single bonds connect the phosphorus center to the two cyclohexyl rings. |

| C-C (cyclohexyl) | ~1.52 - 1.55 | Standard carbon-carbon single bond lengths within the cyclohexyl rings. |

| C-H (cyclohexyl) | ~1.08 - 1.10 | Standard carbon-hydrogen single bond lengths within the cyclohexyl rings. |

| Parameter | Typical Value (°) | Description |

| O=P-C | ~110 - 114 | The angle between the phosphoryl oxygen, the phosphorus atom, and a carbon of a cyclohexyl ring. |

| C-P-C | ~105 - 109 | The angle between the two phosphorus-carbon bonds, influenced by the steric bulk of the cyclohexyl groups. |

| P-C-C | ~110 - 113 | The angle at the carbon atom of the cyclohexyl ring attached to the phosphorus atom. |

Note: The values are estimations based on crystallographic data of similar phosphine oxides and may vary slightly in dicyclohexylphosphine oxide.

Bonding and Electronic Structure

The bonding in dicyclohexylphosphine oxide is best described by a combination of sigma (σ) and pi (π) interactions. The P-C and C-C bonds are standard σ-bonds. The key feature is the phosphorus-oxygen double bond (P=O), which is comprised of one σ-bond and one π-bond. The π-bond arises from the overlap of a phosphorus d-orbital and an oxygen p-orbital. This P=O bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom, making the oxygen atom a strong hydrogen bond acceptor and a good coordination site for metal ions.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of dicyclohexylphosphine oxide.

NMR Spectroscopy

-

31P NMR: Dicyclohexylphosphine oxide exhibits a characteristic chemical shift in the 31P NMR spectrum, typically in the range of δ 40-50 ppm (in CDCl3), which is indicative of a phosphine oxide.

-

1H NMR: The 1H NMR spectrum shows complex multiplets in the aliphatic region (typically δ 1.0-2.2 ppm) corresponding to the protons of the two cyclohexyl rings.

-

13C NMR: The 13C NMR spectrum displays signals for the carbon atoms of the cyclohexyl rings. The carbon atom directly attached to the phosphorus will show a characteristic coupling (1JP-C).

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The most prominent vibrational mode for dicyclohexylphosphine oxide is the P=O stretching vibration.

| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

| P=O stretch | ~1150 - 1200 | Strong in IR |

| C-H stretch (cyclohexyl) | ~2850 - 2950 | Strong in IR and Raman |

| CH2 scissoring (cyclohexyl) | ~1440 - 1460 | Medium in IR and Raman[2] |

| Cyclohexyl ring vibrations | ~800 - 1200 | Multiple bands of varying intensity |

The P=O stretching frequency is sensitive to the electronic environment and can shift upon coordination to a metal center or participation in hydrogen bonding.[3][4]

Experimental Protocols

Synthesis of Dicyclohexylphosphine Oxide

Dicyclohexylphosphine oxide can be synthesized via the hydrolysis of chlorodicyclohexylphosphine.

Materials:

-

Chlorodicyclohexylphosphine

-

Tetrahydrofuran (THF), anhydrous

-

Degassed water

-

Toluene

-

Hexane

Procedure:

-

A solution of chlorodicyclohexylphosphine in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is stirred rapidly while degassed water is added dropwise at room temperature.

-

The reaction progress is monitored by 31P NMR spectroscopy until the starting material is consumed.

-

The solvent (THF) is removed under reduced pressure.

-

The residue is dried by azeotropic distillation with toluene.

-

The resulting solid is washed with hexane and dried under high vacuum to yield dicyclohexylphosphine oxide as a white powder.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl3). 1H, 13C, and 31P NMR spectra are recorded on a standard NMR spectrometer.

-

FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is recorded using a Fourier-transform infrared spectrometer.

-

Raman Spectroscopy: The solid sample is placed in a capillary tube or on a microscope slide. The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm) and the scattered light is analyzed.

Visualizations

Molecular Structure

Caption: Ball-and-stick model of dicyclohexylphosphine oxide.

Synthetic Pathway

Caption: Synthesis of dicyclohexylphosphine oxide via hydrolysis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of dicyclohexylphosphine oxide. While the absence of a dedicated crystal structure necessitates the use of data from analogous compounds, the presented information offers a robust and reliable model for researchers. The combination of structural data, spectroscopic fingerprints, and detailed experimental protocols serves as a valuable resource for scientists and professionals working with this important organophosphorus compound, facilitating its application in various fields of chemical research and development.

References

- 1. CCCBDB Experimental bond lengths [cccbdb.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Synthesis of Dicyclohexylphosphine Oxide from Chlorodicyclohexylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of dicyclohexylphosphine oxide from its precursor, chlorodicyclohexylphosphine. The primary synthetic pathway involves the hydrolysis of the P-Cl bond. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of the key quantitative data, and a visualization of the synthesis pathway. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation of this important secondary phosphine oxide.

Introduction

Dicyclohexylphosphine oxide is a valuable organophosphorus compound widely utilized as a ligand in catalysis and as a synthetic intermediate in the development of novel pharmaceuticals and materials. Its synthesis from the readily available chlorodicyclohexylphosphine is a fundamental transformation in organophosphorus chemistry. The most direct and common method for this conversion is hydrolysis, a reaction that replaces the chloro group with a hydroxyl group, which then tautomerizes to the more stable phosphine oxide form.

This guide provides a detailed protocol for the hydrolysis of chlorodicyclohexylphosphine, compiled from established chemical principles, to yield dicyclohexylphosphine oxide.

Synthesis Pathway

The synthesis of dicyclohexylphosphine oxide from chlorodicyclohexylphosphine proceeds via a straightforward hydrolysis reaction. The phosphorus atom in chlorodicyclohexylphosphine is electrophilic and susceptible to nucleophilic attack by water. The initial reaction forms a P-OH intermediate, which is in equilibrium with its more stable tautomer, the secondary phosphine oxide. The overall reaction is driven by the formation of the thermodynamically stable P=O double bond and the generation of hydrochloric acid as a byproduct.

The general transformation is as follows:

(C₆H₁₁)₂PCl + H₂O → (C₆H₁₁)₂P(O)H + HCl

Experimental Protocol

Materials:

-

Chlorodicyclohexylphosphine ((C₆H₁₁)₂PCl)

-

Toluene (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodicyclohexylphosphine in anhydrous toluene.

-

Hydrolysis: To the stirred solution, add a stoichiometric amount of deionized water. Alternatively, for a more controlled reaction, a solution of water in a water-miscible solvent like tetrahydrofuran (THF) can be added dropwise. A more vigorous hydrolysis can be achieved by the addition of concentrated hydrochloric acid.[1]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the dicyclohexylphosphine oxide signal.

-

Work-up: Upon completion of the reaction, quench the mixture by carefully adding a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude dicyclohexylphosphine oxide by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[1]

Quantitative Data

Due to the absence of a specific published procedure, the following quantitative data is based on typical yields for analogous hydrolysis reactions of aminophosphines to secondary phosphine oxides, which are reported to be in the range of 42-77%.[1] The exact yield for the hydrolysis of chlorodicyclohexylphosphine may vary depending on the specific reaction conditions and purification efficiency.

| Parameter | Value (Estimated) | Reference |

| Yield | 42 - 77% | [1] |

| Reactant Stoichiometry | 1:1 (Substrate:H₂O) | General |

| Reaction Time | 1 - 4 hours | Estimated |

| Reaction Temperature | Room Temperature | Estimated |

Logical Relationship Diagram

The following diagram illustrates the logical workflow for the synthesis of dicyclohexylphosphine oxide from chlorodicyclohexylphosphine.

Conclusion

This technical guide provides a foundational protocol for the synthesis of dicyclohexylphosphine oxide from chlorodicyclohexylphosphine via hydrolysis. While a specific, detailed experimental procedure with precise quantitative data is not available in the public literature, the outlined methodology, based on established chemical principles, offers a reliable starting point for researchers. The provided workflow and logical diagram serve to clarify the synthetic process. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Physical and chemical properties of Dicyclohexylphosphine oxide

An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylphosphine oxide, with the CAS Number 14717-29-4, is a secondary phosphine oxide (SPO) that serves as a valuable intermediate in organic synthesis. As a stable, solid compound, it is often used as a precursor for the synthesis of various phosphine ligands, which are crucial in catalysis and coordination chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Physical and Chemical Properties

Dicyclohexylphosphine oxide is a white crystalline solid at room temperature. Its properties are summarized in the table below. While specific quantitative solubility data is not widely published, its use in deuterated chloroform (CDCl₃) for NMR spectroscopy indicates solubility in chlorinated organic solvents.

Table 1: Physical and Chemical Properties of Dicyclohexylphosphine Oxide

| Property | Value | Reference(s) |

| CAS Number | 14717-29-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₃OP | [1][3] |

| Molecular Weight | 214.28 g/mol | [1][3] |

| Melting Point | 73-75 °C | [1][3] |

| Boiling Point | 324 °C | [1][3] |

| Flash Point | 150 °C | [1][3] |

| Appearance | White crystalline solid | [4] |

| InChI Key | LMZHXYGJIFEDSC-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Table 2: NMR Spectroscopic Data for Dicyclohexylphosphine Oxide

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Reference(s) |

| ³¹P | CDCl₃ | 52.66 | - | [4] |

| ¹H (P-H) | CDCl₃ | 6.33 | Doublet, J(P,H) = 433.8 Hz | [4] |

| ¹H (Cyclohexyl) | CDCl₃ | 1.10 - 2.09 | Multiplet | [4] |

Experimental Protocols

The synthesis of dicyclohexylphosphine oxide can be achieved through several methods. Two common, detailed protocols are provided below.

Protocol 1: Synthesis from Dicyclohexylchlorophosphine

This method involves the hydrolysis of dicyclohexylchlorophosphine.[5][6]

Methodology:

-

A solution of dicyclohexylchlorophosphine (1 mmol) in tetrahydrofuran (THF, 5 mL) is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is stirred rapidly while degassed water (approximately 0.5 mL) is added at room temperature.

-

The reaction progress is monitored by ³¹P NMR spectroscopy until completion (typically around 5 hours).

-

Upon completion, the solvent is removed under vacuum.

-

The residue is further dried by azeotropic distillation with toluene (2 x 10 mL).

-

The resulting solid is washed with hexane (2 x 2 mL) and dried under high vacuum to yield dicyclohexylphosphine oxide as a white powder.

Caption: Workflow for the synthesis of dicyclohexylphosphine oxide via hydrolysis.

Protocol 2: Synthesis via Grignard Reagent

This protocol utilizes a Grignard reagent formed from bromocyclohexane, which then reacts with diphenyl phosphite.[4]

Methodology:

-

Magnesium turnings (0.830 g) are placed in a 250 mL flask and dried under vacuum.

-

A solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of diethyl ether (Et₂O) is slowly added to the magnesium turnings with gentle heating to initiate the Grignard reaction.

-

Once the addition is complete, the mixture is heated to reflux for 1 hour to ensure full conversion.

-

The reaction is cooled to room temperature and then further cooled to -78 °C.

-

A solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of Et₂O is added dropwise to the stirred Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature overnight.

-

The reaction is quenched by the addition of an aqueous solution of potassium carbonate (K₂CO₃, 35 g in 50 mL of ice water), followed by filtration.

-

The organic and aqueous phases are separated. The organic phase is washed with water and a saturated NaCl solution.

-

The combined organic layers are dried over magnesium sulfate (MgSO₄).

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography (EtOAc followed by EtOH) to yield dicyclohexylphosphine oxide as a white crystalline powder.

References

- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Dicyclohexylphosphine oxide | 14717-29-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

Dicyclohexylphosphine Oxide: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for dicyclohexylphosphine oxide (CAS No. 14717-29-4). The information presented is compiled from various chemical supplier safety data sheets and public chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions for its safe use in a laboratory setting.

Chemical Identification and Physical Properties

Dicyclohexylphosphine oxide is a secondary phosphine oxide that is a solid at room temperature. It is important to distinguish it from its non-oxidized precursor, dicyclohexylphosphine, which is a pyrophoric liquid and presents a significantly higher immediate fire hazard.

Table 1: Physical and Chemical Properties of Dicyclohexylphosphine Oxide

| Property | Value | Source |

| CAS Number | 14717-29-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₃OP | [1][2][3] |

| Molecular Weight | 214.28 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal | [] |

| Melting Point | 71-75 °C | [2][][5] |

| Boiling Point | 324 °C (at 760 mmHg) | [][5] |

| Flash Point | 150 °C | [5] |

| Solubility | Soluble in Benzene, Hexane | [] |

Hazard Identification and Classification

Dicyclohexylphosphine oxide is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The available data indicates that it is toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification for Dicyclohexylphosphine Oxide

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ | Danger |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ❕ | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❕ | Warning |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | ❕ | Warning |

Source: Compiled from supplier safety information.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Given the toxic and irritant nature of dicyclohexylphosphine oxide, stringent safety protocols must be followed during its handling and use.

Engineering Controls

-

Ventilation: Handle dicyclohexylphosphine oxide in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of dicyclohexylphosphine oxide in a laboratory setting.

Caption: Workflow for handling dicyclohexylphosphine oxide.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures for Dicyclohexylphosphine Oxide Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage is under an inert atmosphere at 2-8°C.[1][6]

Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not allow the chemical to enter drains or waterways.

Experimental Protocols: General Procedure for Handling a Toxic Solid

The following is a general protocol for the safe handling of dicyclohexylphosphine oxide in a research setting. This should be adapted to the specific requirements of the experimental procedure.

-

Preparation:

-

Clearly label all containers.

-

Prepare all necessary equipment and reagents before retrieving the dicyclohexylphosphine oxide from storage.

-

Cover the work surface in the fume hood with a disposable absorbent pad.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use a spatula to carefully transfer the solid, avoiding the generation of dust.

-

If transferring to a reaction vessel, use a powder funnel.

-

Close the container immediately after use.

-

-

Reaction Setup:

-

If the reaction is to be heated, ensure the apparatus is securely clamped and that there is adequate ventilation.

-

If the reaction is performed under an inert atmosphere, ensure all connections are secure.

-

-

Post-Experiment:

-

Quench the reaction mixture using appropriate and validated procedures.

-

Clean all glassware and equipment that have been in contact with the chemical.

-

Dispose of all contaminated materials (gloves, absorbent pads, etc.) in the designated hazardous waste container.

-

This guide is intended to provide essential safety information for trained laboratory personnel. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving dicyclohexylphosphine oxide. Always consult the most up-to-date Safety Data Sheet from your supplier.

References

- 1. Dicyclohexylphosphine oxide | 14717-29-4 [sigmaaldrich.com]

- 2. Dicyclohexylphosphine oxide | CAS#:14717-29-4 | Chemsrc [chemsrc.com]

- 3. 14717-29-4 | Dicyclohexylphosphine oxide - Capot Chemical [capotchem.com]

- 5. Dicyclohexylphosphine oxide|14717-29-4|lookchem [lookchem.com]

- 6. 14717-29-4|Dicyclohexylphosphine oxide|BLD Pharm [bldpharm.com]

The Genesis of a Versatile Intermediate: A Technical History of Secondary Phosphine Oxides

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and fundamental properties of secondary phosphine oxides.

Secondary phosphine oxides (SPOs) have emerged as remarkably versatile and crucial building blocks in modern synthetic chemistry, finding applications from ligand synthesis for catalysis to precursors for P-chiral compounds. Their unique tautomeric nature, existing in equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid form, underpins their diverse reactivity and utility. This technical guide delves into the historical milestones of their discovery, the evolution of their synthetic methodologies, and the fundamental physicochemical properties that define this important class of organophosphorus compounds.

Discovery and Early History

The precise origin of the first synthesis of a secondary phosphine oxide is somewhat nebulous in the annals of organophosphorus chemistry, with their existence being theorized and indirectly observed before their definitive characterization. However, the groundwork for their isolation and study was laid in the late 19th and early 20th centuries with the development of fundamental reactions for forming phosphorus-carbon bonds.

A pivotal moment in this history was the discovery of the Michaelis-Arbuzov reaction in 1898 by August Michaelis and its subsequent extensive exploration by Aleksandr Arbuzov. While this reaction is primarily known for the synthesis of phosphonates, its mechanism, involving the reaction of a trivalent phosphorus ester with an alkyl halide, provided a conceptual framework for the formation of pentavalent phosphorus species.

The first well-documented and widely recognized synthesis of a specific secondary phosphine oxide, diphenylphosphine oxide, can be traced back to the mid-20th century. One of the earliest reliable methods to be established was the controlled hydrolysis of chlorodiphenylphosphine . This straightforward, non-oxidative route provided a practical entry into this class of compounds and remains a viable synthetic strategy.

Figure 1. Early synthetic routes to secondary phosphine oxides.

Another significant early synthetic approach involved the reaction of diethyl phosphite with Grignard reagents . This method offered a versatile way to introduce a variety of organic substituents onto the phosphorus center.

The 1950s and 1960s saw a burgeoning interest in organophosphorus chemistry, with researchers like Leopold Horner making significant contributions to the understanding and synthesis of phosphine oxides in general. This period solidified the foundational knowledge of SPOs and set the stage for their future applications.

The Tautomeric Nature of Secondary Phosphine Oxides

A defining characteristic of secondary phosphine oxides is their existence in a tautomeric equilibrium with the corresponding phosphinous acid (R₂POH). The equilibrium overwhelmingly favors the pentavalent phosphine oxide form, which accounts for their relative air stability compared to their corresponding secondary phosphines. However, the ability to access the trivalent phosphinous acid tautomer is crucial to their utility, particularly in coordination chemistry and catalysis. The discovery and characterization of this tautomerism was a significant advancement in understanding the reactivity of these compounds.

Evolution of Synthetic Methodologies

Since their initial discovery, the synthetic toolbox for accessing secondary phosphine oxides has expanded considerably, offering milder conditions, greater functional group tolerance, and pathways to chiral SPOs.

Classical Synthetic Routes

As mentioned, the two primary early methods for the synthesis of symmetrical SPOs were:

-

Hydrolysis of Diorganophosphinous Halides (e.g., R₂PCl): This method is straightforward and effective for a range of alkyl and aryl substituents.

-

Reaction of Dialkyl Phosphites with Organometallic Reagents: Grignard reagents are commonly employed, allowing for the introduction of two identical organic groups.

Modern Synthetic Developments

More recent advancements have focused on developing more sophisticated and controlled syntheses, including:

-

Asymmetric Synthesis of P-Stereogenic SPOs: The development of methods to synthesize enantiomerically pure SPOs has been a major focus, as these are valuable precursors to chiral phosphine ligands used in asymmetric catalysis. This is often achieved through the use of chiral auxiliaries.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been developed to form P-C bonds, providing a powerful tool for the synthesis of unsymmetrical and complex SPOs.

Quantitative Data

The following tables summarize key physical and spectroscopic data for diphenylphosphine oxide, a representative secondary phosphine oxide.

Table 1: Physical Properties of Diphenylphosphine Oxide

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁OP | |

| Molar Mass | 202.19 g/mol | |

| Appearance | White solid | |

| Melting Point | 56-57 °C | |

| Boiling Point | 188-191 °C at 3 mmHg | |

| Density | 1.21 g/cm³ |

Table 2: Spectroscopic Data for Diphenylphosphine Oxide

| Technique | Key Data | Reference |

| ³¹P NMR (CDCl₃) | δ 21.6 ppm (d, ¹JPH = 498 Hz) | |

| ¹H NMR (CDCl₃) | δ 8.0-7.4 (m, 10H, Ar-H), 8.3 (d, 1H, P-H) | |

| IR (KBr) | 2340 cm⁻¹ (P-H stretch), 1180 cm⁻¹ (P=O stretch) |

Experimental Protocols

Synthesis of Diphenylphosphine Oxide via Hydrolysis of Chlorodiphenylphosphine

Reaction Scheme:

(C₆H₅)₂PCl + H₂O → (C₆H₅)₂P(O)H + HCl

Procedure:

-

Chlorodiphenylphosphine (1 equivalent) is dissolved in a suitable inert solvent, such as diethyl ether or toluene.

-

The solution is cooled in an ice bath.

-

Water (1.1 equivalents) is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

The resulting mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diphenylphosphine oxide as a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: >90%

Synthesis of Diphenylphosphine Oxide from Diethyl Phosphite and Phenylmagnesium Bromide

Reaction Scheme:

(C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + C₂H₅OMgBr + C₆H₆ (C₆H₅)₂P(O)MgBr + H₃O⁺ → (C₆H₅)₂P(O)H + Mg²⁺ + Br⁻

Procedure:

-

A solution of phenylmagnesium bromide (3 equivalents) in diethyl ether is prepared.

-

Diethyl phosphite (1 equivalent) is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C).

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

The reaction is then carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting crude diphenylphosphine oxide is purified by recrystallization or column chromatography.

Expected Yield: 70-85%

Conclusion

The discovery and subsequent development of synthetic routes to secondary phosphine oxides have had a profound impact on organophosphorus chemistry. From their early, straightforward syntheses to modern, highly controlled asymmetric methodologies, the journey of SPOs reflects the broader advancements in synthetic organic chemistry. Their unique tautomeric nature continues to be exploited in the design of novel ligands and catalysts, ensuring that these versatile intermediates will remain at the forefront of chemical research for the foreseeable future. The detailed understanding of their history, synthesis, and properties provided in this guide serves as a foundational resource for scientists and researchers aiming to harness the full potential of these remarkable compounds.

Navigating the Solubility Landscape of Dicyclohexylphosphine Oxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of dicyclohexylphosphine oxide in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice. As a versatile intermediate and ligand in organic synthesis, understanding the solubility of dicyclohexylphosphine oxide is crucial for reaction optimization, purification, and formulation.

Core Topic: Solubility of Dicyclohexylphosphine Oxide

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and patent databases did not yield specific quantitative solubility data for dicyclohexylphosphine oxide across a range of common organic solvents. However, qualitative descriptions and observations from synthesis and purification procedures allow for the compilation of the following summary table. This information is critical for solvent selection in processes such as reaction setup, extraction, and crystallization.

| Solvent Classification | Solvent | Qualitative Solubility | Remarks |

| Hydrocarbons | Toluene | Soluble (especially when heated) | Used in recrystallization mixtures, often with a less polar co-solvent like hexane to induce precipitation. |

| Hexane | Low to Insoluble | Frequently used as an anti-solvent or for precipitation, indicating poor solubility. | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for reactions involving phosphine oxides, suggesting good solubility. |

| Diethyl Ether | Likely Soluble | Similar to THF, it is expected to be a reasonably good solvent. | |

| Alcohols | Methanol | Likely Soluble | The polar nature of methanol should facilitate the dissolution of the polar phosphine oxide. |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is expected to be a suitable solvent. | |

| Isopropanol | Likely Soluble | Expected to be a good solvent due to its polarity. | |

| Ketones | Acetone | Likely Soluble | The polarity of acetone suggests it would be an effective solvent. |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | DCM is a versatile solvent for a wide range of organic compounds and is expected to solubilize dicyclohexylphosphine oxide. |

| Chloroform | Likely Soluble | Similar to DCM, chloroform is a common solvent for organophosphorus compounds. |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like dicyclohexylphosphine oxide in an organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of dicyclohexylphosphine oxide in a given organic solvent at a specific temperature.

Materials:

-

Dicyclohexylphosphine oxide (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of dicyclohexylphosphine oxide to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. It is critical not to disturb the solid at the bottom.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Gravimetric Method:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of dicyclohexylphosphine oxide.

-

Once the solvent is fully removed, weigh the volumetric flask containing the dried solute.

-

The mass of the dissolved dicyclohexylphosphine oxide is the difference between the final and initial weights of the flask.

-

-

Chromatographic/Spectroscopic Method:

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument (HPLC, GC, or UV-Vis).

-

Prepare a series of standard solutions of dicyclohexylphosphine oxide of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

-

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) * 100

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of dicyclohexylphosphine oxide.

Caption: A flowchart of the experimental procedure for determining the solubility of a solid in a liquid solvent.

References

Spectroscopic Profile of Dicyclohexylphosphine Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexylphosphine oxide, a compound of significant interest in various chemical research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflows to aid in its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for dicyclohexylphosphine oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.41 | dt | JPH = 453.1, JHH = 3.4 | P-H |

| 2.06 – 1.68 | m | - | 12H, Cyclohexyl |

| 1.57 – 1.40 | m | - | 4H, Cyclohexyl |

| 1.38 – 1.19 | m | - | 6H, Cyclohexyl |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) ppm | Multiplicity |

| 52.72 | s |

¹³C NMR (Carbon-13 NMR)

Detailed ¹³C NMR data for dicyclohexylphosphine oxide, including specific chemical shifts and P-C coupling constants for each carbon of the cyclohexyl rings, is not consistently available in the public domain. However, based on analogous phosphine oxide structures, the cyclohexyl carbons would be expected to appear in the aliphatic region of the spectrum (typically 25-45 ppm), with carbons closer to the phosphorus atom showing coupling.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2320 | P-H stretch |

| ~1150 | P=O stretch |

| ~750 | P-C stretch |

Note: The exact peak positions can vary based on the physical state of the sample and the specific instrument used.

Mass Spectrometry (MS)

Specific mass spectrometry data, including the molecular ion peak and a detailed fragmentation pattern for dicyclohexylphosphine oxide, is not widely published. However, for a related compound, 1,2-ethanediylbis[dicyclohexylphosphine oxide], a mass spectrum is available which may provide insights into the fragmentation behavior of the dicyclohexylphosphinyl moiety.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phosphine oxides like dicyclohexylphosphine oxide.

NMR Spectroscopy (¹H, ¹³C, ³¹P)

Sample Preparation:

-

Dissolve approximately 5-10 mg of dicyclohexylphosphine oxide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

³¹P NMR:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Use an external standard, such as 85% H₃PO₄, for referencing (0.0 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid Sample (KBr Pellet):

-

Grind a small amount of dicyclohexylphosphine oxide with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Solid Sample (ATR):

-

Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Apply pressure to ensure good contact.

-

-

Solution Sample:

-

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

Place the solution in a liquid IR cell.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

Ionization Techniques:

-

Electron Ionization (EI): Provides extensive fragmentation, which is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments. For phosphine oxides, fragmentation may involve cleavage of the P-C bonds and rearrangements.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like dicyclohexylphosphine oxide.

This guide serves as a foundational resource for the spectroscopic characterization of dicyclohexylphosphine oxide. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.

Tautomerism in secondary phosphine oxides like Dicyclohexylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary phosphine oxides (SPOs), such as dicyclohexylphosphine oxide, exist in a dynamic equilibrium between their pentavalent phosphine oxide form and their trivalent phosphinous acid tautomer. This tautomerism is a critical determinant of their chemical reactivity and utility, particularly in the realm of homogeneous catalysis where they serve as versatile pre-ligands. This technical guide provides a comprehensive overview of the tautomeric equilibrium of dicyclohexylphosphine oxide, including its theoretical underpinnings, experimental characterization, and practical implications in catalysis. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visual representations of the underlying chemical principles.

Introduction to Tautomerism in Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs) are organophosphorus compounds characterized by the general formula R₂P(O)H. A key feature of SPOs is their existence as a mixture of two tautomeric forms: the tetracoordinate, pentavalent phosphine oxide and the tricoordinate, trivalent phosphinous acid.[1][2][3] This equilibrium is fundamental to their chemistry, as the two tautomers exhibit distinct electronic and steric properties, leading to different reactivities.[3]

The phosphine oxide form is generally more stable and less reactive, making SPOs relatively air- and moisture-stable compounds.[4] In contrast, the phosphinous acid tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it a good Lewis base capable of coordinating to transition metals.[3][4] This dual nature allows SPOs to act as "pre-ligands" in catalysis; they are stored in their stable oxide form but can readily convert to the catalytically active phosphinous acid form under reaction conditions.[5]

The Tautomeric Equilibrium of Dicyclohexylphosphine Oxide

The tautomeric equilibrium for dicyclohexylphosphine oxide can be represented as follows:

References

- 1. byjus.com [byjus.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Dicyclohexylphosphine Oxide: A Robust Ligand Precursor for Diverse Cross-Coupling Reactions

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols for utilizing dicyclohexylphosphine oxide as an air-stable and cost-effective ligand precursor in a variety of palladium-catalyzed cross-coupling reactions. This powerful and versatile approach simplifies the handling of sensitive phosphine ligands, offering a practical alternative for the synthesis of complex molecules, including active pharmaceutical ingredients.

Dicyclohexylphosphine oxide serves as a convenient and robust precursor to the highly effective dicyclohexylphosphine ligand. The in situ reduction of the phosphine oxide to the corresponding phosphine circumvents the need for handling the air-sensitive phosphine directly, streamlining the experimental workflow and enhancing reproducibility. This methodology has demonstrated broad applicability in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the phosphine ligands employed. Electron-rich and sterically bulky phosphines, such as dicyclohexylphosphine, are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. However, such phosphines are often air-sensitive, posing challenges for storage and handling.

Dicyclohexylphosphine oxide offers an elegant solution to this problem. As an air-stable solid, it can be conveniently weighed and handled in a standard laboratory environment. The active dicyclohexylphosphine ligand is then generated in situ through reduction, immediately participating in the catalytic cycle. This approach combines the operational simplicity of using a stable precursor with the high catalytic activity of the corresponding phosphine ligand.

Application Notes

The in situ generation of dicyclohexylphosphine from its oxide has been successfully applied to a range of cross-coupling reactions, demonstrating its versatility and effectiveness.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of dicyclohexylphosphine oxide as a pre-ligand in this reaction allows for the efficient coupling of a wide variety of aryl and heteroaryl halides with boronic acids and their derivatives. The resulting biaryl and heteroaryl motifs are prevalent in numerous pharmaceuticals and functional materials.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a vital transformation in the synthesis of anilines and other arylamine derivatives. The dicyclohexylphosphine ligand, generated in situ from its oxide, has proven to be highly effective in catalyzing the coupling of aryl halides with a broad range of amines, including primary and secondary amines, and amides. This method is particularly valuable for the synthesis of drug candidates containing the arylamine scaffold.

Heck Reaction

The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, benefits from the use of bulky, electron-rich phosphine ligands. The in situ generation of dicyclohexylphosphine from its oxide provides a reliable method to facilitate this transformation, leading to the synthesis of substituted alkenes with high stereoselectivity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. The use of dicyclohexylphosphine oxide as a pre-ligand, in conjunction with a palladium catalyst and a copper(I) co-catalyst, facilitates this reaction under mild conditions, providing access to a diverse array of substituted alkynes.

Quantitative Data Summary

The following tables summarize representative quantitative data for cross-coupling reactions utilizing dicyclohexylphosphine oxide as a ligand precursor.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 18 | 95 |

| 2 | 2-Chlorotoluene | Pd₂(dba)₃ (1) | CsF | Dioxane | 80 | 24 | 88 |

| 3 | 4-Chloroanisole | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 100 | 16 | 97 |

| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 80 | 20 | 92 |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.5) | NaOtBu | Toluene | 100 | 12 | 98 |

| 2 | 2-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 90 | 18 | 91 |

| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ (2) | LiHMDS | Toluene | 100 | 16 | 94 |

| 4 | 4-Bromobenzonitrile | Di-n-butylamine | Pd₂(dba)₃ (1) | NaOtBu | Dioxane | 110 | 24 | 89 |

Experimental Protocols

Protocol 1: General Procedure for the Reduction of Dicyclohexylphosphine Oxide to Dicyclohexylphosphine

This protocol describes the reduction of dicyclohexylphosphine oxide to dicyclohexylphosphine using diisobutylaluminum hydride (DIBAL-H)[1].

Materials:

-

Dicyclohexylphosphine oxide

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-atmosphere-flushed flask, add dicyclohexylphosphine oxide.

-

Dissolve the phosphine oxide in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DIBAL-H solution dropwise to the stirred solution. The amount of DIBAL-H may need to be optimized depending on the hydration state of the phosphine oxide, with a typical excess of 1.5 to 5 equivalents[1].

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours. The reaction of dicyclohexylphosphine oxide is reported to be complete in 4 hours at 50 °C[1].

-

Monitor the reaction progress by ³¹P NMR spectroscopy.

-

Upon completion, carefully quench the reaction by the slow addition of a suitable reagent (e.g., Rochelle's salt solution or water).

-

Extract the product with an organic solvent (e.g., diethyl ether or toluene).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield dicyclohexylphosphine.

Note: Dicyclohexylphosphine is air-sensitive and should be handled under an inert atmosphere. For cross-coupling reactions, the dried solution of the phosphine can often be used directly.

Protocol 2: In situ Generation of Dicyclohexylphosphine for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using in situ generated dicyclohexylphosphine.

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Dicyclohexylphosphine oxide (0.04 mmol, 4 mol%)

-

Reducing agent (e.g., DIBAL-H or a silane)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, dicyclohexylphosphine oxide, the aryl chloride, the arylboronic acid, and K₃PO₄.

-

Add anhydrous toluene to the flask.

-

Add the reducing agent to the reaction mixture. The choice and amount of reducing agent should be determined based on literature procedures for the reduction of dicyclohexylphosphine oxide[1].

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for in situ Ligand Generation and Cross-Coupling

References

Application Notes and Protocols: Synthesis and Use of Catalysts Derived from Dicyclohexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylphosphine oxide is a versatile reagent in organophosphorus chemistry, primarily serving as a key precursor to a range of valuable phosphine ligands. These ligands are instrumental in the formation of highly active and selective catalysts, particularly for palladium- and rhodium-catalyzed cross-coupling reactions. The electron-rich and sterically demanding nature of the dicyclohexylphosphino group imparts unique properties to the metal center, enabling challenging transformations that are crucial in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

These application notes provide detailed protocols for the synthesis of dicyclohexylphosphine oxide, its conversion to widely used phosphine ligands, the subsequent preparation of palladium and rhodium catalysts, and their application in key organic transformations. Additionally, the role of phosphine oxides as stabilizing agents for nanoparticle catalysts is discussed.

Synthesis of Dicyclohexylphosphine Oxide

Dicyclohexylphosphine oxide is a stable, air-tolerant solid that serves as a common precursor to dicyclohexylphosphine and its derivatives.

Experimental Protocol: Synthesis of Dicyclohexylphosphine Oxide

This protocol is adapted from a general procedure for the synthesis of secondary phosphine oxides.

Materials:

-

Magnesium turnings

-

Bromocyclohexane

-

Diphenyl phosphite

-

Diethyl ether (anhydrous)

-

Potassium carbonate (K₂CO₃) solution (aqueous)

-

Sodium chloride (NaCl) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Grignard Reagent Preparation:

-

In a 250 mL Schlenk flask dried under vacuum, place magnesium turnings (0.830 g).

-

Under an inert atmosphere, slowly add a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous diethyl ether. Gentle heating may be required to initiate the Grignard reaction.

-

Once the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

-

Allow the reaction to cool to room temperature and then cool further to -78 °C in a dry ice/acetone bath.

-

-

Phosphinylation:

-

Slowly add a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous diethyl ether to the cold Grignard reagent solution with stirring.

-

Allow the reaction mixture to warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding an aqueous solution of potassium carbonate (35 g in 50 mL of ice-cold water).

-

Filter the resulting mixture.

-

Separate the organic and aqueous phases. Wash the organic phase with water and then with a saturated sodium chloride solution.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate to ethanol to yield dicyclohexylphosphine oxide as a white crystalline solid.

-

Synthesis of Palladium Catalysts with Dicyclohexylphosphino-Containing Ligands

Dicyclohexylphosphine oxide is a precursor to highly effective ligands for palladium-catalyzed cross-coupling reactions. The dicyclohexylphosphino moiety is a key feature of several "Buchwald ligands" such as SPhos and XPhos.

Synthesis of a Palladium Precatalyst with a Dicyclohexylphosphino Biaryl Ligand

The following is a general procedure for the synthesis of a palladium(I) dimer precatalyst which can be adapted for various biaryl phosphine ligands containing the dicyclohexylphosphino group.

Materials:

-